2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol
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Overview
Description
2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a naphthalene ring substituted with a methoxy group, linked to a piperazine ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes bromination to form 2-bromo-6-methoxynaphthalene.
Coupling Reaction: The brominated naphthalene derivative is then coupled with 1-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Reduction and Functionalization: The coupled product is reduced and functionalized to introduce the ethanol group, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as reducing the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthalene carboxylic acid or aldehyde derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler analog without the piperazine and ethanol groups.
1-Methylpiperazine: The piperazine ring without the naphthalene and ethanol groups.
Naphthalene Derivatives: Various naphthalene-based compounds with different substituents.
Uniqueness
2-[4-[(2-Methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol is unique due to its combination of a naphthalene ring, piperazine ring, and ethanol group. This unique structure allows it to interact with multiple molecular targets and exhibit diverse chemical reactivity, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-methoxynaphthalen-1-yl)methyl]-1-methylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-20-10-11-21(13-16(20)9-12-22)14-18-17-6-4-3-5-15(17)7-8-19(18)23-2/h3-8,16,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBRWAAPSFUISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=C(C=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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